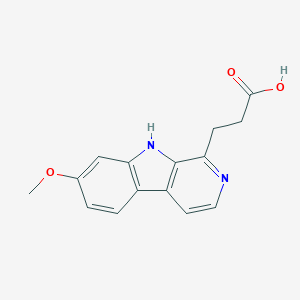
Ácido 7-metoxi-β-carbolina-1-propiónico
Descripción general
Descripción
7-Methoxy-beta-carboline-1-propionic acid is a naturally occurring compound known for its cytotoxic and antimalarial properties. It can be extracted from the roots of Eurycoma longifolia, a plant commonly found in Southeast Asia . This compound has garnered interest in scientific research due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
7-Methoxy-beta-carboline-1-propionic acid has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its cytotoxic effects on various cell lines.
Medicine: Investigated for its potential antimalarial properties and other therapeutic uses.
Industry: Utilized in the development of new drugs and chemical compounds
Mecanismo De Acción
Target of Action
The primary target of 7-Methoxy-beta-carboline-1-propionic acid , also known as 3-(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)propanoic acid , is the Plasmodium parasite . This parasite is responsible for causing malaria, a serious and sometimes fatal disease that is spread by mosquitoes .
Mode of Action
This suggests that the compound may interact with the Plasmodium parasite in a way that inhibits its growth or survival .
Biochemical Pathways
Given its antimalarial activity, it is likely that the compound interferes with the life cycle of the plasmodium parasite or disrupts essential biochemical processes within the parasite .
Result of Action
The primary result of the action of 7-Methoxy-beta-carboline-1-propionic acid is its antimalarial activity . By targeting the Plasmodium parasite, the compound can help to prevent or treat malaria, thereby alleviating the symptoms of the disease and reducing the risk of complications .
Análisis Bioquímico
Cellular Effects
The compound exerts notable effects on various types of cells and cellular processes. It has been reported to have cytotoxic properties, implying that it can cause damage to cells . It also exhibits antimalarial activity, suggesting that it can interfere with the life cycle of the Plasmodium parasite .
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-beta-carboline-1-propionic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable beta-carboline derivative.
Methoxylation: Introduction of a methoxy group at the 7th position of the beta-carboline ring.
Propionic Acid Addition: Attachment of a propionic acid moiety at the 1st position of the beta-carboline ring.
The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of 7-Methoxy-beta-carboline-1-propionic acid may involve large-scale extraction from Eurycoma longifolia roots or chemical synthesis using optimized reaction conditions. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
7-Methoxy-beta-carboline-1-propionic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Comparación Con Compuestos Similares
Similar Compounds
Harmine: Another beta-carboline alkaloid with similar cytotoxic and antimalarial properties.
Harmaline: Known for its psychoactive effects and potential therapeutic applications.
Tetrahydroharmine: A reduced form of harmine with distinct biological activities.
Uniqueness
7-Methoxy-beta-carboline-1-propionic acid is unique due to its specific methoxy and propionic acid substitutions, which confer distinct chemical and biological properties. Its combination of cytotoxic and antimalarial activities makes it a valuable compound for research and potential therapeutic applications .
Propiedades
IUPAC Name |
3-(7-methoxy-9H-pyrido[3,4-b]indol-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-20-9-2-3-10-11-6-7-16-12(4-5-14(18)19)15(11)17-13(10)8-9/h2-3,6-8,17H,4-5H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBVBZDGWMAXEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=C(N2)C(=NC=C3)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50477248 | |
| Record name | 3-(7-Methoxy-9H-beta-carbolin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137756-13-9 | |
| Record name | 3-(7-Methoxy-9H-beta-carbolin-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50477248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 7-Methoxy-beta-carboline-1-propionic acid?
A1: 7-Methoxy-beta-carboline-1-propionic acid has the following structural characteristics:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



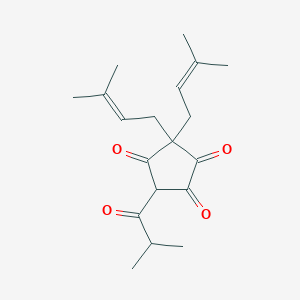
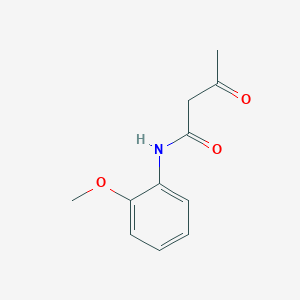
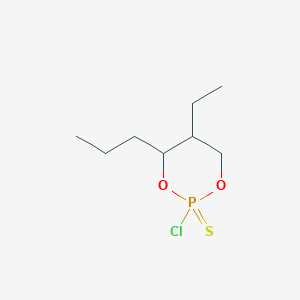
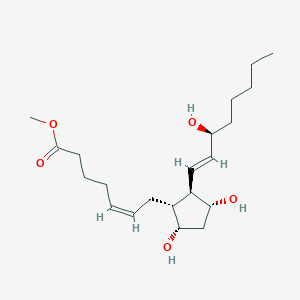
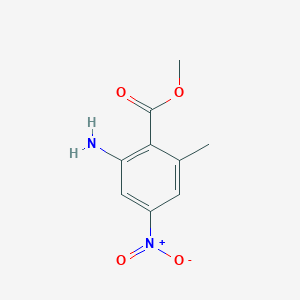
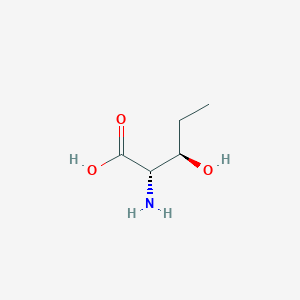

![[(2S,4R,5S,6R)-3,3,4-trihydroxy-6-(hydroxymethyl)-2-propoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] dihydrogen phosphate](/img/structure/B159718.png)
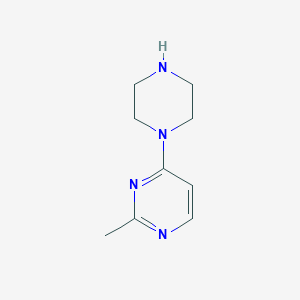
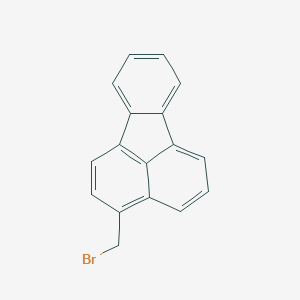
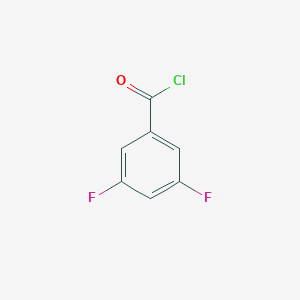

![1-methyl-2-[(prop-2-ynylamino)methyl]indol-5-ol](/img/structure/B159730.png)
